

Application Notes and Protocols for Imaging Intracellular Lipid Droplets

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Compound of Interest

Compound Name: Disperse orange 80

Cat. No.: B15138760

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A Note to Researchers: Initial searches for the use of **Disperse Orange 80** for imaging intracellular lipid droplets did not yield any established protocols or scientific literature supporting this specific application. **Disperse Orange 80** is primarily documented as a textile dye, and its fluorescent properties and suitability for live or fixed cell imaging of lipid droplets are not characterized in the available scientific resources.

Therefore, to provide a valuable and validated tool for researchers, scientists, and drug development professionals, this document details the application and protocols for BODIPY 493/503, a widely-used and well-characterized fluorescent dye for specifically staining and imaging intracellular lipid droplets.

Application Notes: BODIPY 493/503 for Imaging Intracellular Lipid Droplets

Introduction

BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic fluorescent dye that is extensively used for the specific staining of neutral lipids within intracellular lipid droplets.[1][2][3] Its excellent photostability, high quantum yield, and low environmental polarity sensitivity make it a superior choice for both qualitative and quantitative analysis of lipid droplets in live and fixed cells.[4][5] BODIPY 493/503 is virtually non-fluorescent in aqueous environments but exhibits strong, bright green fluorescence upon partitioning into the nonpolar core of lipid droplets, providing a high signal-to-noise ratio.[6]

Principle of Action

BODIPY 493/503 is a small, uncharged molecule that can easily permeate cell membranes. Its hydrophobic nature leads to its rapid accumulation in the neutral lipid core of lipid droplets, which primarily consist of triglycerides and sterol esters.[3][5] Once localized within this nonpolar environment, the dye's fluorescence is greatly enhanced, allowing for the precise visualization of lipid droplets with minimal background fluorescence from other cellular compartments.[6]

Applications in Research and Drug Development

- **Metabolic Studies:** Visualize and quantify changes in lipid storage in response to metabolic perturbations, such as nutrient deprivation or excess fatty acid supply.[7]
- **Disease Modeling:** Investigate the role of lipid droplets in diseases like obesity, diabetes, hepatic steatosis, and cancer.[5]
- **Drug Discovery:** Used in high-content screening assays to identify compounds that modulate lipid accumulation or lipolysis.[8][9]
- **Cell Biology:** Study the dynamics of lipid droplet formation, growth, and interaction with other organelles.[2]
- **Multicolor Imaging:** Its narrow emission spectrum makes it compatible with other fluorescent probes for multi-target analysis.[6]

Quantitative Data Summary

The following tables provide key quantitative parameters for the use of BODIPY 493/503.

Table 1: Spectral Properties and Recommended Microscope Settings

Parameter	Value	Notes
Excitation Maximum (Ex)	~493 nm[10][11][12][13]	Can be efficiently excited by a 488 nm laser line.[4]
Emission Maximum (Em)	~503 nm[10][11][12][13]	Detected using a standard FITC/GFP filter set.[4]
Recommended Laser	488 nm Argon laser[4]	
Recommended Emission Filter	493-589 nm[4]	A standard 515/30 nm bandpass filter is also common.[13]

Table 2: Recommended Staining Conditions

Parameter	Live Cell Imaging	Fixed Cell Imaging
Stock Solution	1-5 mM in DMSO[1][12]	1-5 mM in DMSO[1][12]
Working Concentration	1-2 μ M in PBS or serum-free media[1][10]	1-2 μ g/mL (~2-4 μ M) in PBS[4]
Incubation Time	15-30 minutes[1]	30-40 minutes[4][7]
Incubation Temperature	37°C[1]	Room Temperature[4][7]
Wash Steps	Quick rinse with PBS[1]	2-3 washes with PBS[4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Lipid Droplets

This protocol is designed for real-time visualization of lipid droplets in living cells.

Materials:

- BODIPY 493/503 (powder)

- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), sterile
- Serum-free cell culture medium
- Cells cultured on glass-bottom dishes or coverslips
- Incubator (37°C, 5% CO₂)

Procedure:

- Preparation of Stock Solution (1 mM):
 - Dissolve 1 mg of BODIPY 493/503 in 3.82 mL of anhydrous DMSO.
 - Aliquot and store at -20°C, protected from light.
- Preparation of Staining Solution (2 µM):
 - Dilute the 1 mM stock solution 1:500 in serum-free cell culture medium or PBS. For example, add 2 µL of 1 mM stock to 1 mL of medium.
 - Prepare this solution fresh before each use.
- Cell Staining:
 - Grow cells to the desired confluency on a glass-bottom dish or coverslip.
 - Remove the culture medium from the cells.
 - Wash the cells once with sterile PBS.
 - Add a sufficient volume of the 2 µM BODIPY 493/503 staining solution to cover the cells.
 - Incubate for 15 minutes at 37°C in the dark.^[1]
- Washing:

- Remove the staining solution.
- Wash the cells twice with PBS or fresh culture medium to remove any unbound dye.
- Imaging:
 - Add fresh, pre-warmed culture medium to the cells.
 - Image immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~503-530 nm).

Protocol 2: Fixed-Cell Imaging of Intracellular Lipid Droplets

This protocol is suitable for endpoint assays and when co-staining with antibodies is required.

Materials:

- BODIPY 493/503 stock solution (1 mM in DMSO)
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Cells cultured on coverslips
- Mounting medium (with or without DAPI for nuclear counterstain)

Procedure:

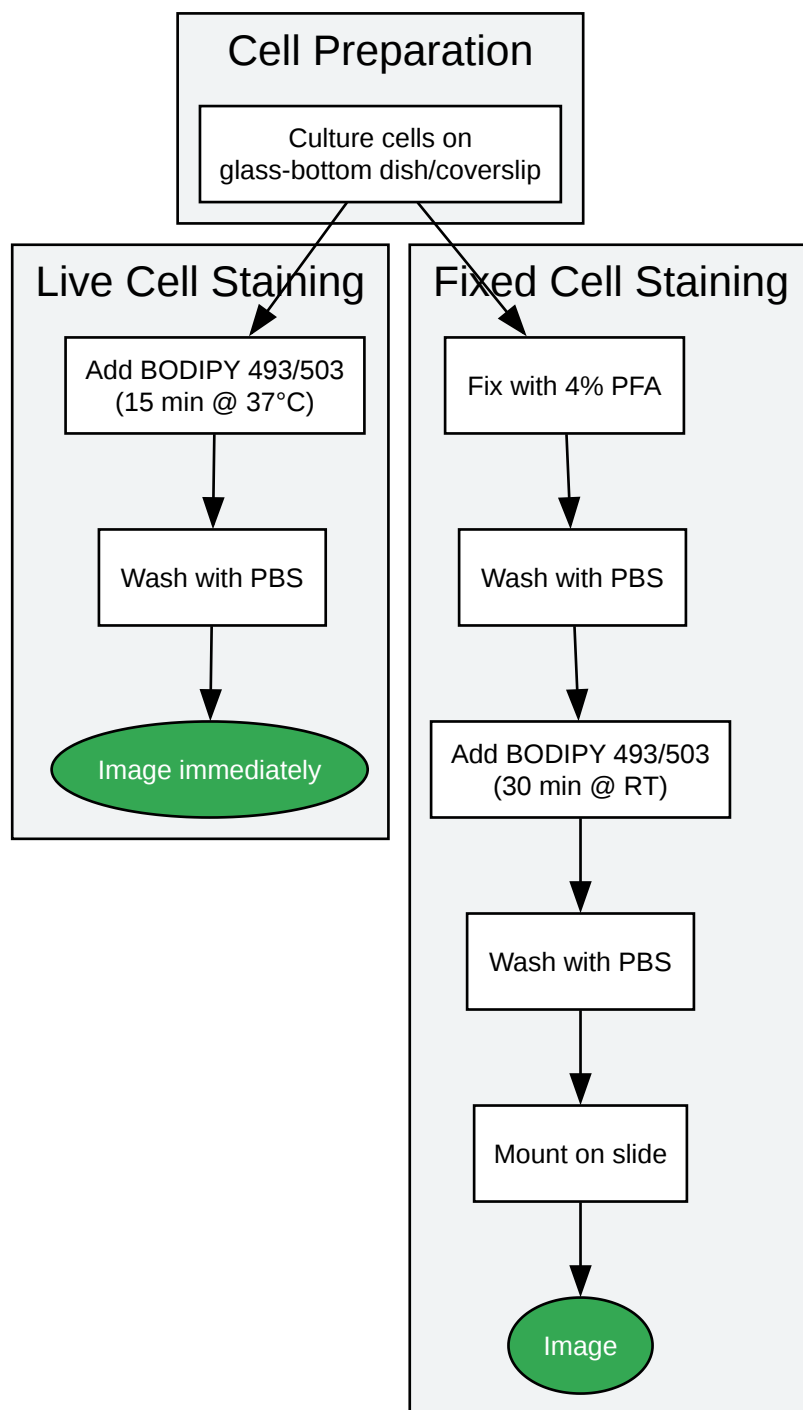
- Cell Fixation:
 - Grow cells on coverslips in a multi-well plate.
 - Remove the culture medium and wash the cells twice with PBS.
 - Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.
 - Remove the PFA and wash the cells three times with PBS for 5 minutes each.

- Staining:
 - Prepare a 1 µg/mL BODIPY 493/503 staining solution in PBS (dilute the 1 mM stock solution approximately 1:2600).
 - Add the staining solution to the fixed cells and incubate for 30-40 minutes at room temperature, protected from light.[\[4\]](#)
- Washing:
 - Remove the staining solution.
 - Wash the cells three times with PBS for 5 minutes each.
- Mounting:
 - Briefly dip the coverslip in distilled water to remove salt crystals.
 - Mount the coverslip onto a glass slide using a drop of mounting medium.
 - Seal the edges with nail polish and allow it to dry.
- Imaging:
 - Image using a fluorescence or confocal microscope with a FITC/GFP filter set. The stained slides can be stored at 4°C in the dark for several days.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biological pathway involving lipid droplets.

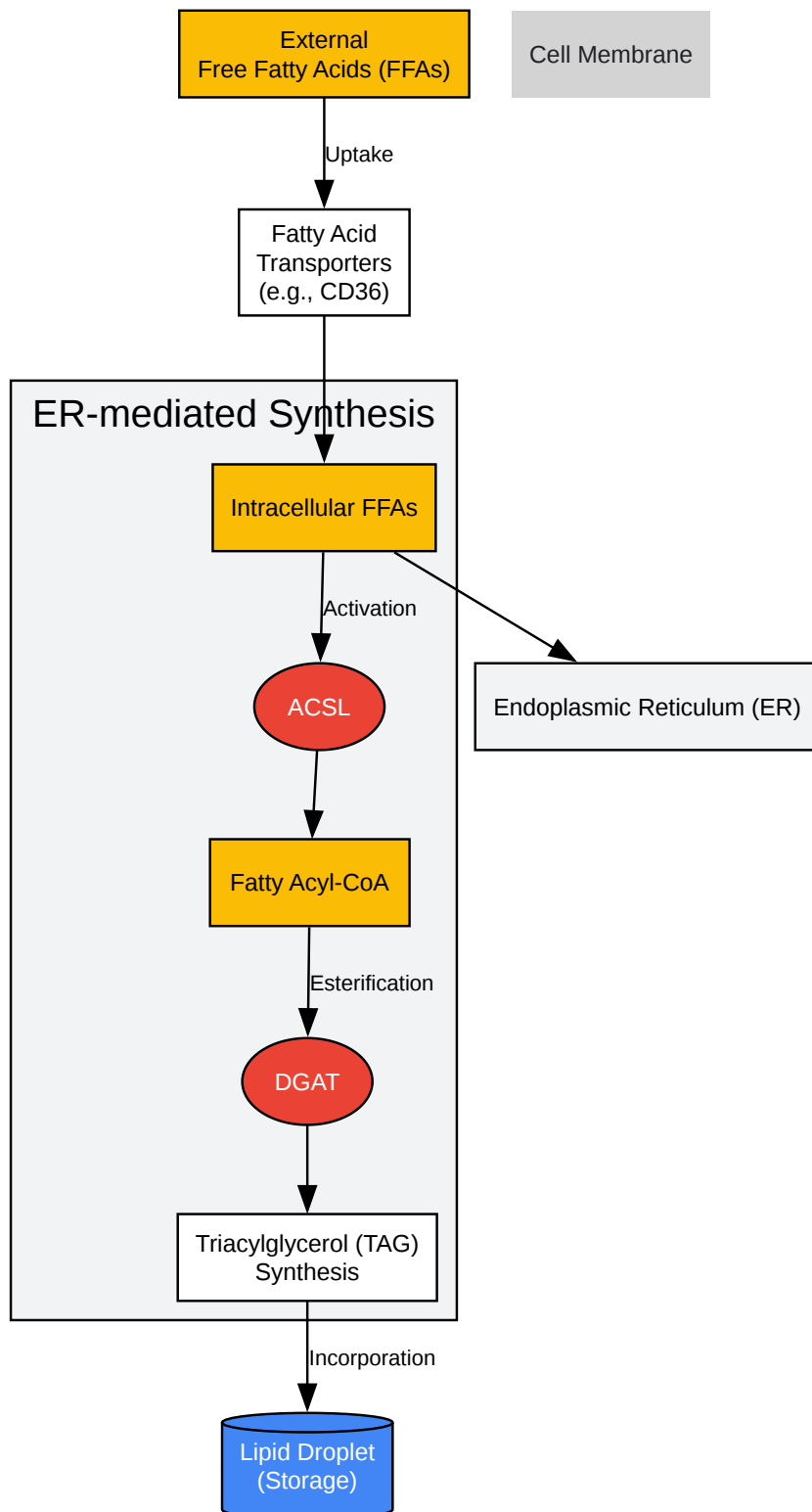
Experimental Workflow for Lipid Droplet Staining



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Caption: Workflow for live and fixed cell lipid droplet imaging.

Simplified Pathway of Fatty Acid Uptake and Storage

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Caption: Fatty acid uptake and storage in lipid droplets.

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References

- 1. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 5. probes.bocsci.com [probes.bocsci.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. BODIPY 493/503 - Antioxidant Activity - CAT N°: 25892 [bertin-bioreagent.com]
- 12. BODIPY 493/503 | Pyrromethene 546 | fluorescent probe | TargetMol [targetmol.com]
- 13. FluoroFinder [app.fluorofinder.com]
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